molecular formula C12H15NO3 B2390853 benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate CAS No. 2306254-35-1

benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate

Cat. No.: B2390853
CAS No.: 2306254-35-1
M. Wt: 221.256
InChI Key: RRBGNZSVKCRDFF-KOLCDFICSA-N
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Description

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chiral compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (2R,3S)-3-hydroxy-2-methyl-azetidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products Formed

    Oxidation: Formation of benzyl (2R,3S)-3-oxo-2-methyl-azetidine-1-carboxylate.

    Reduction: Formation of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-methanol.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate
  • Benzyl (2R,3S)-2-methyl-3-hydroxybutanoate

Uniqueness

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical properties compared to similar compounds with butanoate structures. This uniqueness makes it valuable in specific synthetic applications and potential therapeutic uses.

Biological Activity

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a compound characterized by its azetidine ring structure, which contributes to its unique biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound has the molecular formula C12H15NO3 and a molecular weight of approximately 221.25 g/mol. The synthesis typically involves the reaction of benzyl chloroformate with (2R,3S)-3-hydroxy-2-methyl-azetidine under basic conditions, often using triethylamine as a catalyst to form the ester.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1EsterificationBenzyl chloroformateBasic conditions with triethylamine
2PurificationChromatographyOptimize yield and purity

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The azetidine ring allows for effective binding within active sites, potentially inhibiting or modulating enzyme activity.

Potential Mechanisms Include:

  • Enzyme Inhibition: Compounds like this may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as a ligand for various receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications. For instance, it has been explored as a chiral ligand in asymmetric synthesis and as an intermediate in pharmaceutical synthesis.

Case Studies

  • Anti-inflammatory Properties : While not directly tested on this compound, related compounds have shown promising anti-inflammatory activity. For example, 9-substituted carbazole derivatives demonstrated significant inhibition of neutrophil degranulation at low concentrations, suggesting that benzyl derivatives may share similar properties .
  • Antimalarial Activity : A related bicyclic azetidine compound exhibited in vivo antimalarial activity with an EC50 value of 15 nM. This indicates that azetidine derivatives could be further investigated for their potential in treating malaria .

Applications in Medicine and Industry

The unique structure of this compound makes it valuable in several applications:

  • Pharmaceutical Synthesis : Its role as an intermediate in drug development is significant due to its stereochemical properties.
  • Fine Chemicals Production : Utilized in the synthesis of complex organic molecules and agrochemicals.

Comparison with Similar Compounds

This compound can be compared with other azetidine derivatives to highlight its unique properties:

Compound NameMolecular FormulaKey Features
Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylateC13H17NO3Contains additional methyl groups
Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylateC12H15NO3Different stereochemistry affecting biological activity

Properties

IUPAC Name

benzyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBGNZSVKCRDFF-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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